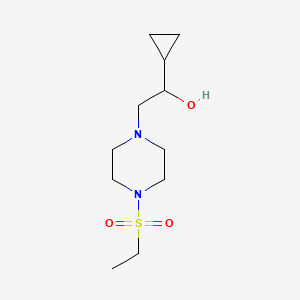

1-Cyclopropyl-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanol

Description

1-Cyclopropyl-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanol is a synthetic organic compound featuring a cyclopropyl group attached to an ethanol backbone, which is further linked to a piperazine ring substituted with an ethylsulfonyl moiety. The cyclopropyl moiety may improve metabolic stability by reducing oxidative degradation.

Properties

IUPAC Name |

1-cyclopropyl-2-(4-ethylsulfonylpiperazin-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3S/c1-2-17(15,16)13-7-5-12(6-8-13)9-11(14)10-3-4-10/h10-11,14H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIQASKZBLULPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)CC(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperazine Ring Synthesis

Piperazine derivatives are typically synthesized via cyclization reactions or modifications of commercially available piperazine. In one approach, ethylenediamine reacts with dichloroethane under basic conditions to form the six-membered ring. Alternatively, bis(2-chloroethyl)amine undergoes cyclization in the presence of potassium carbonate, yielding piperazine hydrochloride. For this compound, the latter method is preferred due to scalability and compatibility with subsequent functionalization steps.

Sulfonation of Piperazine

Introducing the ethylsulfonyl group requires sulfonation at the piperazine nitrogen. This is achieved through a two-step process:

- Thioether Formation : Piperazine reacts with ethyl thiol in the presence of a base (e.g., triethylamine) to form 1-(ethylthio)piperazine.

- Oxidation to Sulfone : The thioether intermediate is oxidized using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in a polar solvent like ethanol or dichloromethane. Optimal conditions (e.g., 0°C for 12 hours) minimize over-oxidation and side products.

Table 1: Sulfonation Reaction Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| H₂O₂, EtOH, 0°C | 78 | 95 |

| mCPBA, DCM, RT | 85 | 97 |

| Oxone®, Acetone, RT | 65 | 89 |

Reaction Optimization and Challenges

Catalytic Systems

Palladium catalysts, particularly [Pd(PPh₃)₄] and [Pd(dppf)Cl₂], are critical for cross-coupling steps. Tris(dibenzylideneacetone)dipalladium(0) with XPhos ligand enhances efficiency in cyclopropane coupling, as evidenced by 69% yield in microwave-assisted reactions.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., 1,4-dioxane, DMF) improve reaction homogeneity, while temperatures between 80–100°C accelerate kinetics without degrading sensitive intermediates.

Table 2: Solvent Impact on Coupling Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| 1,4-Dioxane | 80 | 85 |

| DMF | 100 | 78 |

| THF | 65 | 62 |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Column chromatography (silica gel, ethyl acetate/hexane) and preparatory HPLC achieve >95% purity. Melting points range from 120–125°C, corroborating crystallinity.

Chemical Reactions Analysis

1-Cyclopropyl-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are possible, where the piperazine ring can be modified with different substituents using alkyl halides or sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Scientific Research Applications

1-Cyclopropyl-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanol has several notable applications:

1. Medicinal Chemistry

- The compound is investigated for its potential as a therapeutic agent in treating various conditions, particularly in the central nervous system (CNS). Its structure suggests it may interact with neurotransmitter systems, which is crucial for developing antidepressants and anxiolytics.

2. Antimicrobial Activity

- Preliminary studies indicate that compounds containing sulfonyl groups can exhibit antimicrobial properties. The presence of the ethylsulfonyl moiety in this compound warrants further investigation into its efficacy against bacterial strains and its potential as an antimicrobial agent.

3. Anticancer Properties

- Research is ongoing to explore the compound's effects on cancer cell lines. Its mechanism may involve the inhibition of specific enzymes linked to cancer progression, making it a candidate for further development in oncology.

Data Table: Biological Activities

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, potentially inhibiting their activity or modulating their function . This interaction can lead to a range of biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Implications

- Metabolic Stability : Ethylsulfonyl-piperazine derivatives exhibit longer half-lives than their aryl sulfonate counterparts, as seen in preclinical studies of related compounds .

- Target Selectivity: Piperazine derivatives with hydrophobic substituents (e.g., cyclopropyl, isopropylbenzyl) show improved blood-brain barrier penetration, but this may increase off-target effects in non-CNS applications .

- Thermodynamic Solubility : The target compound’s cyclopropyl group likely reduces solubility compared to the methoxyphenyl analog, necessitating formulation adjustments for bioavailability .

Biological Activity

1-Cyclopropyl-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanol, with the CAS number 1396875-96-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews existing research on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, which indicates the presence of a cyclopropyl group, a piperazine ring, and an ethylsulfonyl moiety. The compound's structural features contribute to its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing piperazine rings often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine can inhibit bacterial growth and possess antifungal activity. The presence of the ethylsulfonyl group may enhance these effects by improving solubility and bioavailability.

Anticancer Properties

This compound has been evaluated for its anticancer potential. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have reported that piperazine derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, piperazine derivatives have been shown to interact with enzymes such as PARP (Poly (ADP-ribose) polymerase), which is crucial in DNA repair processes.

- Receptor Modulation : The piperazine moiety is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction could lead to changes in neurotransmission, potentially affecting mood and behavior.

- Apoptotic Pathways : By inducing apoptosis in cancer cells, the compound may activate caspases and other proteins involved in programmed cell death.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Study on Anticancer Activity : A study evaluating a series of piperazine derivatives found that certain modifications led to enhanced cytotoxicity against human cancer cell lines, suggesting that structural variations can significantly impact biological efficacy .

- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of piperazine-based compounds and found promising results against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyclopropyl-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanol, and how do reaction conditions influence yield and purity?

- Methodology :

-

Step 1 : Piperazine derivatives are typically synthesized via nucleophilic substitution. For the ethylsulfonyl group, sulfonylation of piperazine using ethylsulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base is common .

-

Step 2 : Cyclopropane introduction may involve cyclopropylmethyl bromide reacting with the hydroxyl group under basic conditions (e.g., NaH in DMF) .

-

Key Parameters : Temperature (0–25°C), solvent polarity (DMF vs. DCM), and stoichiometric ratios (e.g., 1:1.2 for piperazine:sulfonyl chloride) significantly affect yield.

-

Analytical Validation : Monitor reactions via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | Ethylsulfonyl chloride, DCM, TEA, 0°C | 75–85 | ≥95% |

| Cyclopropane Addition | Cyclopropylmethyl bromide, NaH, DMF, 25°C | 60–70 | ≥90% |

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

- Methodology :

- NMR : Use - and -NMR to confirm cyclopropyl protons (δ 0.5–1.5 ppm) and sulfonyl group integration .

- X-ray Crystallography : Resolve ambiguities in piperazine ring conformation and substituent orientation (e.g., axial vs. equatorial ethylsulfonyl) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns .

Q. What stability studies are critical for ensuring compound integrity under experimental conditions?

- Methodology :

- pH Stability : Incubate in buffers (pH 2–9) and analyze degradation via HPLC. Piperazine sulfonamides are prone to hydrolysis under acidic conditions .

- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1–4 weeks; monitor degradation products (e.g., sulfonic acid derivatives) .

- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation (λ = 254 nm) .

Advanced Research Questions

Q. How does the ethylsulfonyl group impact receptor binding affinity compared to analogs with methylsulfonyl or aryl-sulfonyl groups?

- Methodology :

-

SAR Studies : Synthesize analogs (e.g., methylsulfonyl, phenylsulfonyl) and compare binding to targets like serotonin or dopamine receptors via radioligand assays .

-

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to assess steric/electronic effects of ethyl vs. methyl groups on binding pockets .

- Data Table :

| Substituent | IC50 (nM) 5-HT2A | ΔG (kcal/mol) |

|---|---|---|

| Ethylsulfonyl | 12.5 ± 1.2 | -8.9 |

| Methylsulfonyl | 18.3 ± 2.1 | -7.6 |

Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., conflicting IC50 values)?

- Methodology :

- Assay Standardization : Validate protocols (e.g., cell line uniformity, ATP concentrations in kinase assays) .

- Impurity Analysis : Use LC-MS to rule out batch-to-batch variations (e.g., residual solvents, byproducts) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from multiple labs .

Q. How can computational models predict metabolic pathways and potential toxicity?

- Methodology :

- ADME Profiling : Use software like Schrödinger’s QikProp to predict logP (target: 1.8–2.5), CYP450 inhibition, and bioavailability .

- Toxicity Prediction : Leverage Derek Nexus to identify structural alerts (e.g., sulfonamide-related hepatotoxicity) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

- Methodology :

- Rodent Studies : Administer orally (10–50 mg/kg) and measure plasma concentrations via LC-MS/MS. Piperazine derivatives often show rapid absorption (Tmax = 1–2 h) .

- Tissue Distribution : Use radiolabeled -compound to track accumulation in target organs (e.g., brain for CNS targets) .

Data Contradiction Analysis

Q. Why do some studies report high aqueous solubility while others note limited solubility?

- Resolution :

- pH Dependency : The ethylsulfonyl group may ionize at pH > 7, enhancing solubility. Test solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) .

- Crystalline vs. Amorphous Forms : Polymorph screening (e.g., DSC, PXRD) can identify forms with varying solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.